
2-Methyl-4-(2,2,2-trifluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(2,2,2-trifluoroethyl)aniline is a chemical compound with the CAS Number: 476335-31-6 . It has a molecular weight of 189.18 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F3N/c1-6-4-7(2-3-8(6)13)5-9(10,11)12/h2-4H,5,13H2,1H3 . This indicates that the molecule consists of a methyl group (CH3-) and a trifluoroethyl group (C2H2F3) attached to an aniline (C6H5NH2) structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.18 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Mécanisme D'action
2-Methyl-4-(2,2,2-trifluoroethyl)aniline has been found to act as an inhibitor of certain enzymes, such as cytochrome P450 and cytochrome b5. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. The mechanism of action of this compound is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome b5. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been found to have an effect on the expression of certain genes involved in the regulation of drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4-(2,2,2-trifluoroethyl)aniline has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic and has a low level of toxicity to humans. However, there are some limitations to the use of this compound in lab experiments. For example, it is not very soluble in water and is not very soluble in organic solvents. In addition, it is not very stable in the presence of light and heat.
Orientations Futures
There are a number of potential future directions for the use of 2-Methyl-4-(2,2,2-trifluoroethyl)aniline in the scientific research field. For example, it could be used in the synthesis of new compounds for the treatment of cancer and other diseases. In addition, it could be used to study the biochemical and physiological effects of certain compounds. Finally, it could be used to develop new methods for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Méthodes De Synthèse
2-Methyl-4-(2,2,2-trifluoroethyl)aniline can be synthesized by reacting aniline with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction is generally carried out at room temperature and in the presence of an inert atmosphere such as nitrogen or argon. The reaction yields a product containing the desired this compound compound.
Applications De Recherche Scientifique
2-Methyl-4-(2,2,2-trifluoroethyl)aniline is widely used in the scientific research field for a variety of purposes. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of biochemical and physiological effects of certain compounds. In addition, this compound has been used as a reagent in the synthesis of a variety of other compounds, including those used in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-4-7(2-3-8(6)13)5-9(10,11)12/h2-4H,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCKOVDMAYYGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


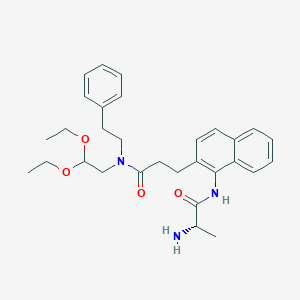
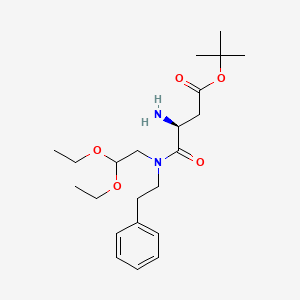
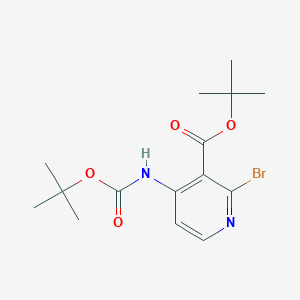
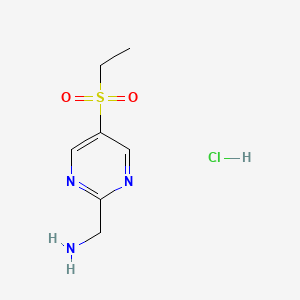
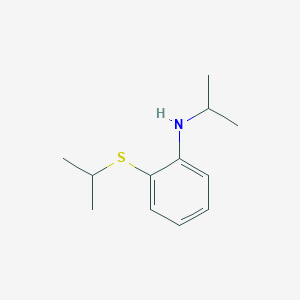
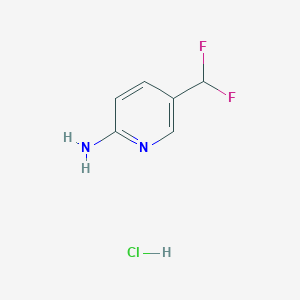

![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)

![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)
![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)